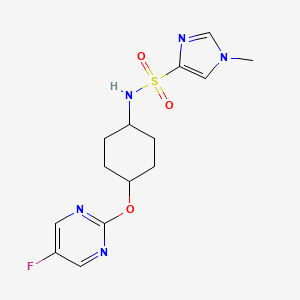

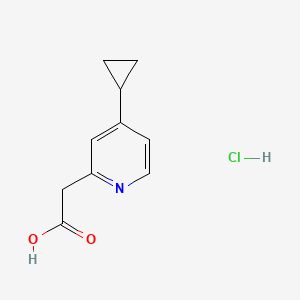

![molecular formula C16H16N4O3 B2989669 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2195953-76-3](/img/structure/B2989669.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is related to 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids, which have been studied as novel GPR40 agonists with improved pharmacokinetic and safety profiles . GPR40 has become a potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, a novel series of fused-ring phenyl propanoic acid analogues were designed, and comprehensive structure-activity relationship studies were conducted . Another study reported the synthesis of 2,3-dihydrobenzodioxin-containing 4,5-dihydro-1H-pyrazole derivatives .Molecular Structure Analysis

The introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of the compounds and the receptor, resulting in progress of bioactivity . A docking simulation was performed to analyze the probable binding models and poses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve complex processes. For instance, one study reported the use of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite complex. For instance, one study reported the melting point, IR spectrum, and NMR data of a related compound .Scientific Research Applications

- Lead Compound : Compound 4, also known as 2,3-dihydro-1,4-benzodioxine-5-carboxamide , was selected as a lead. Further chemical modifications led to the discovery of the most potent inhibitor: (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (Compound 49, IC50 = 0.082 μM) .

Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition

B-Raf Kinase Inhibition

Treatment of Sleep-Related Breathing Disorders

Quorum-Sensing Inhibition

Other Research Areas

Mechanism of Action

Target of Action

Similar compounds have been associated with the α2-adrenoceptor subtype c (alpha-2c) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

Similar compounds have been reported to have significant activity against cancer , suggesting that they may interact with their targets to inhibit cell proliferation or induce apoptosis.

Biochemical Pathways

Similar compounds have been reported to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . This suggests that the compound may influence pathways related to oxidative stress and apoptosis.

Result of Action

Similar compounds have been reported to effectively suppress hydrogen peroxide-induced apoptosis , suggesting that the compound may have protective effects against oxidative stress at the cellular level.

Safety and Hazards

The safety and hazards associated with these compounds are often evaluated in the context of their pharmacokinetic profiles and in vivo efficacy. For instance, one study identified a compound with excellent pharmacokinetic properties, significant glucose-lowering efficacy, lower hepatobiliary transporter inhibition, and favorable druggability .

Future Directions

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-16(14-10-22-12-3-1-2-4-13(12)23-14)20-8-11(9-20)19-15-7-17-5-6-18-15/h1-7,11,14H,8-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBQEZACARMGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

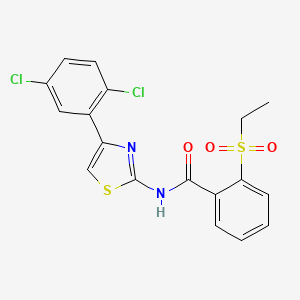

![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)

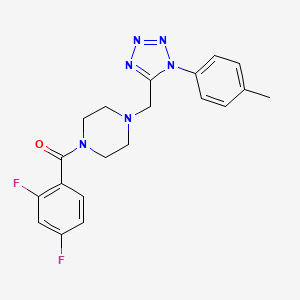

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2989590.png)

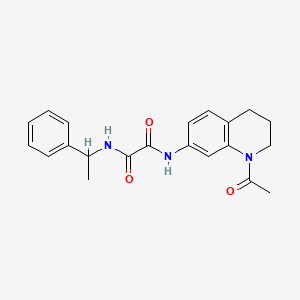

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)

![[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B2989594.png)

![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)

![3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2989599.png)

![2-(3,4-Dimethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989600.png)

![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)